molecular formula C10H15NS B8359647 3-(Diethylamino)benzenethiol

3-(Diethylamino)benzenethiol

Cat. No.: B8359647
M. Wt: 181.30 g/mol
InChI Key: ZAPMEBWMIXRJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylamino)benzenethiol is an organic compound that belongs to the class of thiophenols It is characterized by the presence of a thiol group (-SH) attached to a thiophene ring, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)benzenethiol typically involves the introduction of a diethylamino group to a thiophenol derivative. One common method is the condensation reaction, where thiophenol is reacted with diethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)benzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced forms.

    Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolates

    Substitution: Various substituted thiophenol derivatives

Scientific Research Applications

3-(Diethylamino)benzenethiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diethylamino group may also interact with biological membranes and receptors, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-Diethylaminophenol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-Dimethylaminothiophenol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-Diethylaminothiophenol: Similar structure but with the diethylamino group in the para position.

Uniqueness

3-(Diethylamino)benzenethiol is unique due to the combination of the thiol and diethylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-(diethylamino)benzenethiol

InChI

InChI=1S/C10H15NS/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3

InChI Key

ZAPMEBWMIXRJEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)S

Origin of Product

United States

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